4-Chloro-7-fluoro-6-methoxyquinoline
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Overview
Description
4-Chloro-7-fluoro-6-methoxyquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is characterized by a fused ring structure containing a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-6-methoxyquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-fluoroaniline with methoxyacetyl chloride under basic conditions to form the intermediate, which is then cyclized to yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-fluoro-6-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
4-Chloro-7-fluoro-6-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of antimalarial and anticancer drugs.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoro-6-methoxyquinoline varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For instance, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The compound’s structure allows it to interact with the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-Chloro-7-methoxyquinoline: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
7-Fluoro-4-chloroquinoline: Similar structure but without the methoxy group, leading to different physical and chemical properties.
6-Methoxyquinoline: Lacks both the chlorine and fluorine atoms, resulting in distinct reactivity and applications.
Uniqueness: 4-Chloro-7-fluoro-6-methoxyquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential biological activity. The methoxy group further contributes to its solubility and interaction with biological targets, making it a versatile compound in various research fields .
Properties
IUPAC Name |
4-chloro-7-fluoro-6-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQKJOIDUVQMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25759-94-8 |
Source
|
Record name | 4-chloro-7-fluoro-6-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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